![molecular formula C12H22ClNO2 B11728767 Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 72422-69-6](/img/structure/B11728767.png)
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . This compound is known for its unique bicyclic structure, which makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several methods. One notable method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method provides good to excellent yields with high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Análisis De Reacciones Químicas
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In industry, it may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique bicyclic structure allows it to interact with biological molecules in a specific manner, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be compared with other similar compounds such as Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate . These compounds share similar bicyclic structures but differ in their functional groups, which can lead to differences in their chemical properties and applications. The unique dimethylamino group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity.
Propiedades
Número CAS |
72422-69-6 |
|---|---|
Fórmula molecular |
C12H22ClNO2 |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-13(2)12-7-4-11(5-8-12,6-9-12)10(14)15-3;/h4-9H2,1-3H3;1H |
Clave InChI |
ICGGDEBFLLTBMB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C12CCC(CC1)(CC2)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B11728685.png)
![4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11728686.png)
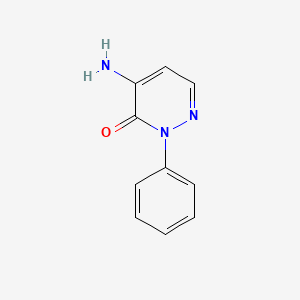
![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B11728696.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728701.png)
![1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728703.png)
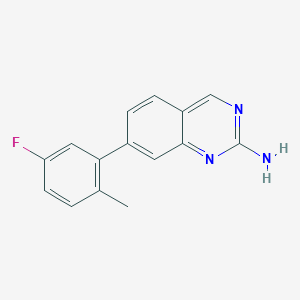
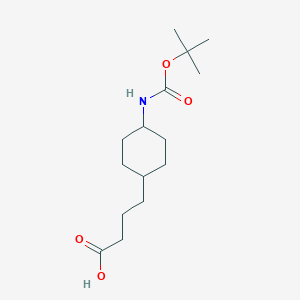
![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)
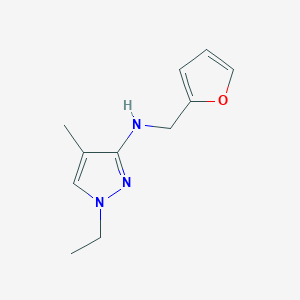
![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
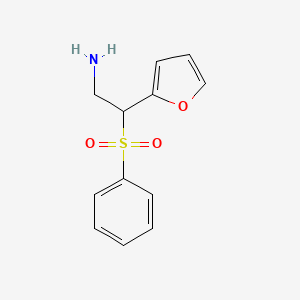
![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)
![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
